4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester

Vue d'ensemble

Description

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Methyl 4-anilinopiperidine-4-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, and its primary targets are the mu-opioid receptors in the central nervous system .

Mode of Action

As an intermediate in the synthesis of fentanyl, methyl 4-anilinopiperidine-4-carboxylate contributes to the overall mode of action of these opioids. Fentanyl and its analogs bind to the mu-opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of nociceptive neurotransmitters and causing analgesia and euphoria .

Biochemical Pathways

The metabolism of new fentanyl analogs, which methyl 4-anilinopiperidine-4-carboxylate can be a precursor to, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Fentanyl and its analogs, which this compound can be converted into, are known for their rapid onset and short duration of action .

Result of Action

The result of the action of fentanyl and its analogs, synthesized using methyl 4-anilinopiperidine-4-carboxylate, is potent analgesia and a sense of euphoria. These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .

Activité Biologique

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, also known as methyl 4-anilino-1-piperidinecarboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

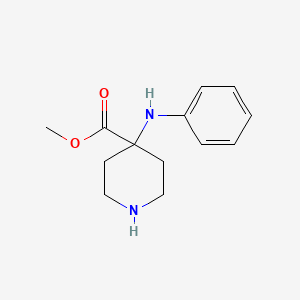

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 233.29 g/mol

- IUPAC Name : Methyl 4-(phenylamino)-1-piperidinecarboxylate

Analgesic Properties

Research has demonstrated that derivatives of piperidine compounds exhibit potent analgesic activity. For instance, N-(4-piperidinyl)-N-phenylamides and -carbamates have been shown to possess significant analgesic effects in various models. The mechanisms underlying these effects may involve modulation of opioid receptors and inhibition of pain pathways .

Antiviral Activity

Recent studies have indicated that piperidin derivatives can inhibit viral replication. For example, carbohydrate derivatives of piperidin-4-one have shown high selectivity in inhibiting cytomegalovirus. This suggests that compounds like this compound could have potential applications in antiviral drug development .

Antitumor Activity

The introduction of specific substituents into the piperidine structure has been linked to enhanced antitumor activity. Research indicates that modifications can lead to compounds with selective activity against hormone-dependent tumors such as prostate and breast cancer. The biological activity is often related to the chemical properties of the piperidine nucleus .

The biological effects of 4-Piperidinecarboxylic acid derivatives are thought to arise from their interaction with various biological targets:

- Opioid Receptors : Compounds may act as agonists or antagonists at opioid receptors, influencing pain perception.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer progression or viral replication.

- Cell Signaling Pathways : Modulation of signaling pathways related to cell growth and apoptosis has been observed in certain studies.

Study on Analgesic Effects

A study published in a patent highlighted the analgesic properties of N-(4-piperidinyl)-N-phenylamides. In animal models, these compounds exhibited significant pain relief comparable to established analgesics .

Research on Antiviral Activity

In a study by Abdelshaheed et al. (2021), carbohydrate derivatives of piperidin-4-one were evaluated for their antiviral efficacy against cytomegalovirus. The results indicated a promising inhibitory effect, suggesting further exploration for therapeutic applications against viral infections .

Antitumor Activity Analysis

Cheng et al. (2011) investigated various piperidin derivatives for their ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a target in hormone-dependent cancers. The study found that certain modifications significantly enhanced the inhibitory activity against this enzyme .

Applications De Recherche Scientifique

Pharmacological Applications

1. Analgesic Activity

One of the primary applications of methyl 4-anilino-1-piperidine-4-carboxylate is in the development of potent analgesics. Research indicates that derivatives of this compound exhibit significant analgesic properties comparable to established opioids. For instance, N-(4-piperidinyl)-N-phenylamides derived from this structure have shown promising results in pain management studies .

2. PET Imaging

The compound has also been investigated for its potential use in Positron Emission Tomography (PET) imaging. Specifically, derivatives labeled with isotopes such as Carbon-11 have been synthesized to facilitate neuroimaging and study receptor interactions in vivo. This application is critical for understanding various neurological conditions and assessing drug efficacy .

Case Study 1: Synthesis of Carfentanil Derivatives

A study demonstrated the synthesis of carfentanil derivatives from methyl 4-anilino-1-piperidine-4-carboxylate through a series of chemical transformations. The resulting compounds exhibited enhanced binding affinity to opioid receptors, indicating their potential as effective analgesics .

Case Study 2: Hydrolysis Reaction

In another investigation, the hydrolysis of methyl esters derived from this compound was performed using potassium hydroxide in ethylene glycol. The study reported that this method yielded high-purity carboxylic acids suitable for further functionalization into more complex therapeutic agents .

Summary Table of Applications

Propriétés

IUPAC Name |

methyl 4-anilinopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMSHHYWRCBCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485922 | |

| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61085-80-1 | |

| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.